3-(3-fluoro-4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a furobenzopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as automated parallel synthesis and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone involves its interaction with molecular targets and pathways within biological systems. The fluorine and methoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A fluorinated acetophenone derivative used in the synthesis of chalcone derivatives.
3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid building block used in drug discovery.
(4-Fluoro-3-methoxyphenyl)boronic acid: A boronic acid derivative used in Suzuki–Miyaura coupling reactions.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo3,2-gbenzopyranone stands out due to its unique furobenzopyranone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research .
Properties
Molecular Formula |
C24H15FO4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15FO4/c1-27-21-8-7-15(9-20(21)25)19-13-28-22-12-23-17(10-18(19)22)16(11-24(26)29-23)14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
XICOFRVOBQTUQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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